molecular formula C25H25N5O4 B7704964 3-[3-(2-Hydroxyquinolin-3-YL)-1,2,4-oxadiazol-5-YL]-1-[4-(4-methoxyphenyl)piperazin-1-YL]propan-1-one

3-[3-(2-Hydroxyquinolin-3-YL)-1,2,4-oxadiazol-5-YL]-1-[4-(4-methoxyphenyl)piperazin-1-YL]propan-1-one

Cat. No.: B7704964
M. Wt: 459.5 g/mol
InChI Key: RAMKPEGUYBEPSJ-UHFFFAOYSA-N
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Description

3-[3-(2-Hydroxyquinolin-3-YL)-1,2,4-oxadiazol-5-YL]-1-[4-(4-methoxyphenyl)piperazin-1-YL]propan-1-one is a complex organic compound that features a quinoline, oxadiazole, and piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(2-Hydroxyquinolin-3-YL)-1,2,4-oxadiazol-5-YL]-1-[4-(4-methoxyphenyl)piperazin-1-YL]propan-1-one typically involves multi-step reactions starting from commercially available precursors. The key steps include:

    Formation of the quinoline moiety: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Synthesis of the oxadiazole ring: This is often done by cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Coupling with piperazine: The final step involves the coupling of the quinoline-oxadiazole intermediate with 4-(4-methoxyphenyl)piperazine under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring, where various substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the use of strong bases like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions include quinone derivatives from oxidation, amine derivatives from reduction, and various substituted piperazine derivatives from nucleophilic substitution.

Scientific Research Applications

3-[3-(2-Hydroxyquinolin-3-YL)-1,2,4-oxadiazol-5-YL]-1-[4-(4-methoxyphenyl)piperazin-1-YL]propan-1-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential as a fluorescent probe due to its unique structural features.

    Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-[3-(2-Hydroxyquinolin-3-YL)-1,2,4-oxadiazol-5-YL]-1-[4-(4-methoxyphenyl)piperazin-1-YL]propan-1-one involves its interaction with various molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The oxadiazole ring can interact with enzymes, inhibiting their activity. The piperazine ring can bind to receptors, modulating their signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: These include compounds like chloroquine and quinine, which are known for their antimalarial activity.

    Oxadiazole derivatives: These include compounds like furazolidone, which is used as an antimicrobial agent.

    Piperazine derivatives: These include compounds like piperazine citrate, which is used as an anthelmintic.

Uniqueness

3-[3-(2-Hydroxyquinolin-3-YL)-1,2,4-oxadiazol-5-YL]-1-[4-(4-methoxyphenyl)piperazin-1-YL]propan-1-one is unique due to the combination of its three distinct moieties, each contributing to its diverse biological activities

Properties

IUPAC Name

3-[5-[3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-1,2,4-oxadiazol-3-yl]-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O4/c1-33-19-8-6-18(7-9-19)29-12-14-30(15-13-29)23(31)11-10-22-27-24(28-34-22)20-16-17-4-2-3-5-21(17)26-25(20)32/h2-9,16H,10-15H2,1H3,(H,26,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAMKPEGUYBEPSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CCC3=NC(=NO3)C4=CC5=CC=CC=C5NC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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